
Hdac4-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hdac4-IN-1 is a compound that inhibits histone deacetylase 4 (HDAC4), an enzyme involved in the removal of acetyl groups from histone proteins. This process is crucial for the regulation of gene expression and chromatin structure. HDAC4 belongs to the class IIa family of histone deacetylases, which play significant roles in various cellular processes, including development, differentiation, and disease progression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hdac4-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of cyanoacrylates, which form transient covalent bonds with cysteine residues in HDAC4 . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques, such as chromatography, is also essential to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Hdac4-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deacetylated products. Substitution reactions can result in the formation of various functionalized derivatives of this compound.
科学的研究の応用
Hdac4-IN-1 has numerous scientific research applications, including:
作用機序
Hdac4-IN-1 exerts its effects by inhibiting the deacetylase activity of HDAC4. This inhibition prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression . The molecular targets of this compound include the zinc-dependent catalytic domain of HDAC4, which is essential for its enzymatic activity . The pathways involved in the mechanism of action include the regulation of transcription factors and the modulation of chromatin remodeling complexes .
類似化合物との比較
Hdac4-IN-1 is unique compared to other HDAC inhibitors due to its specificity for HDAC4 and its reversible covalent binding mechanism . Similar compounds include:
SAHA (Vorinostat): A pan-HDAC inhibitor with broad specificity for multiple HDAC isoforms.
Trichostatin A: A potent HDAC inhibitor with activity against class I and II HDACs.
Romidepsin: A selective inhibitor of class I HDACs, used in the treatment of certain cancers.
This compound’s specificity for HDAC4 and its unique binding mechanism make it a valuable tool for studying the role of HDAC4 in various biological processes and for developing targeted therapies.
特性
分子式 |
C16H19F3N4O2 |
|---|---|
分子量 |
356.34 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C16H19F3N4O2/c1-3-23(4-2)10-9-20-14(24)12-7-5-11(6-8-12)13-21-15(25-22-13)16(17,18)19/h5-8H,3-4,9-10H2,1-2H3,(H,20,24) |
InChIキー |
PZAVITOFPPUOOH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


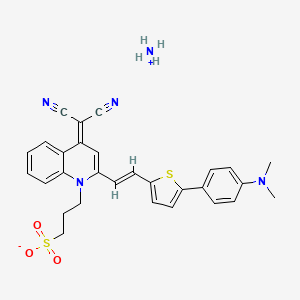
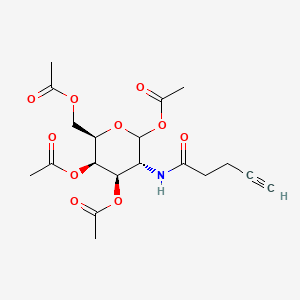

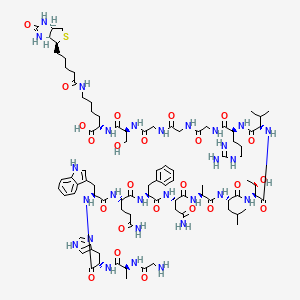
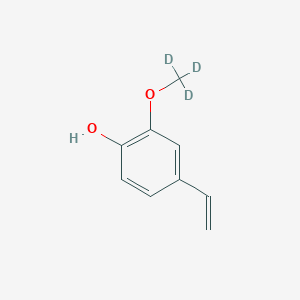
![(4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid](/img/structure/B15137756.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one](/img/structure/B15137770.png)

![N-[(E)-[4-[2-(4-ethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B15137778.png)
![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15137784.png)
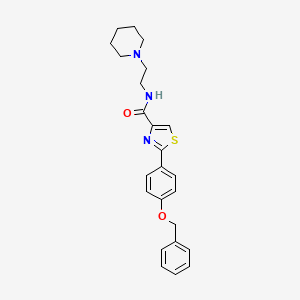
![5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoic acid;hydrochloride](/img/structure/B15137794.png)
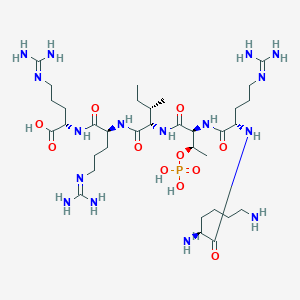
![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)
